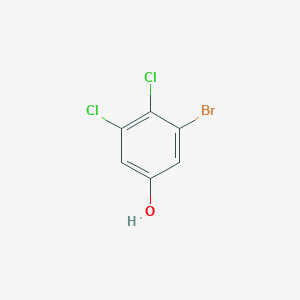

3-Bromo-4,5-dichlorophenol

Description

3-Bromo-4,5-dichlorophenol (CAS RN: 1805523-00-5, molecular formula: C₆H₃BrCl₂O) is a halogenated phenolic compound characterized by a bromine atom at the 3-position and chlorine atoms at the 4- and 5-positions of the phenolic ring. It is synthesized through halogenation reactions, likely involving bromination of a dichlorophenol precursor under controlled conditions .

Properties

IUPAC Name |

3-bromo-4,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSISBFBCAPIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichlorophenol typically involves the bromination and chlorination of phenol derivatives. One common method includes the bromination of 3,4-dichlorophenol using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dichlorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to less halogenated phenols.

Substitution: It participates in nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Less halogenated phenols.

Substitution: Phenolic derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-Bromo-4,5-dichlorophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It is also employed in the development of bioactive molecules and pharmaceuticals .

Medicine: Its unique structure allows for the exploration of novel pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dichlorophenol involves its interaction with cellular components, particularly lipids and proteins. It can disrupt cell membranes and interfere with enzymatic activities, leading to various biological effects. The compound’s halogen atoms play a crucial role in its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The biological activity, toxicity, and chemical reactivity of halogenated phenols are highly dependent on the positions and types of substituents. Below is a comparative analysis of 3-bromo-4,5-dichlorophenol with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Positional Isomerism: this compound and 4-bromo-2,5-dichlorophenol share the same molecular formula but differ in halogen positioning. The latter is prohibited due to harmful effects on human health, highlighting the critical role of substituent arrangement in toxicity .

- Hydroxyl vs. Chlorine Substitutents : Compounds with hydroxyl groups (e.g., 3-bromo-4,5-dihydroxybenzaldehyde) exhibit stronger hydrogen-bonding capacity, enhancing their bioactivity in anticancer and anti-inflammatory applications compared to chlorinated analogs .

Key Observations :

- Enzyme Inhibition: Bromophenols with multiple hydroxyl groups (e.g., 3-bromo-4,5-dihydroxybenzyl alcohol) show moderate enzyme inhibition, while fully brominated analogs exhibit enhanced activity (IC₅₀ as low as 11 µM) . Chlorinated derivatives like this compound may lack comparable potency due to reduced hydrogen-bonding capacity.

- Toxicity: Positional isomers such as 4-bromo-2,5-dichlorophenol are associated with severe health risks, suggesting that this compound requires rigorous toxicity profiling before industrial use .

Biological Activity

3-Bromo-4,5-dichlorophenol is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including environmental science, medicine, and chemistry. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_6H_3BrCl_2O and a molecular weight of approximately 241.90 g/mol. The compound features a phenolic structure with three halogen substituents: one bromine atom at the 3-position and two chlorine atoms at the 4- and 5-positions on the aromatic ring. The presence of these halogens significantly influences its chemical properties and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interactions : Phenolic compounds generally interact with proteins and other cellular components through hydrogen bonding and hydrophobic interactions. This can lead to alterations in enzyme activity and cellular signaling pathways.

- Membrane Disruption : Chlorophenols can disrupt cellular membranes, affecting the integrity and function of cells. This disruption may lead to increased permeability and potential cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations.

Toxicological Studies

Research indicates that this compound can exhibit toxic effects on aquatic organisms. For instance, studies have assessed its impact on fish species like Oncorhynchus mykiss (rainbow trout) and Lepomis macrochirus (bluegill sunfish), revealing varying levels of toxicity depending on concentration and exposure duration .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Aquatic Toxicity Assessment : In a controlled laboratory setting, the compound was tested for its effects on aquatic life. The results demonstrated a median lethal concentration (LC50) for rainbow trout at approximately 30 mg/L over a 96-hour exposure period .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-4,5-dichlorophenol | C_6H_3BrCl_2O | Different substitution pattern; varied activity |

| 4-Bromo-2,5-dichlorophenol | C_6H_3BrCl_2O | Used as an insecticide; different toxicity profile |

| 3-Chloro-4,5-dichlorophenol | C_6H_3Cl_3O | Lacks bromine; shows different reactivity |

| 4-Bromo-2-chlorophenol | C_6H_4BrClO | Fewer halogens; different applications |

The unique combination of bromine and chlorine in this compound contributes to its specific biological effects compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.